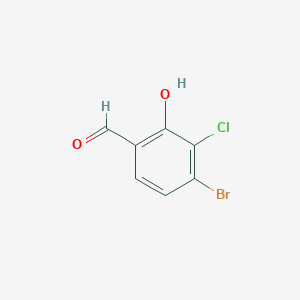

4-Bromo-3-chloro-2-hydroxybenzaldehyde

CAS No.: 1427438-98-9

Cat. No.: VC5085565

Molecular Formula: C7H4BrClO2

Molecular Weight: 235.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1427438-98-9 |

|---|---|

| Molecular Formula | C7H4BrClO2 |

| Molecular Weight | 235.46 |

| IUPAC Name | 4-bromo-3-chloro-2-hydroxybenzaldehyde |

| Standard InChI | InChI=1S/C7H4BrClO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H |

| Standard InChI Key | LOTVJXPEUIMWLX-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1C=O)O)Cl)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

4-Bromo-2-hydroxybenzaldehyde belongs to the ortho-hydroxybenzaldehyde family, featuring a bromine substituent at the para position relative to the hydroxyl group. The planar aromatic ring system facilitates π-π stacking interactions, while the hydroxyl and aldehyde groups enable hydrogen bonding .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrO₂ |

| Molecular Weight | 201.02 g/mol |

| Melting Point | 50–54°C |

| Boiling Point | 256.2±25.0°C (760 mmHg) |

| Density | 1.7±0.1 g/cm³ |

| LogP (Octanol-Water) | 2.92 |

| Vapor Pressure (25°C) | 0.0±0.5 mmHg |

The high logP value indicates significant lipophilicity, suggesting membrane permeability in biological systems . The low vapor pressure implies minimal volatility under standard conditions.

Spectroscopic Characterization

-

¹H NMR (source ): Peaks at δ 10.05 (s, 1H, CHO), 9.85 (s, 1H, OH), 7.60–7.45 (m, 2H aromatic), and 6.95 (d, 1H aromatic).

-

HPLC Purity: 99% after purification via acid-base partitioning .

Synthesis Methodologies

Patent-Pending Industrial Synthesis (CN117142931A)

A scalable four-step process achieves 94% isolated yield:

Step 1: Complex Formation

-

Reagents: m-Bromophenol (1 eq), triethylamine (4–5 eq), MgCl₂ (1.5–2 eq)

-

Conditions: 30–60°C in acetonitrile, 30 min

-

Mechanism: Mg²⁺ coordinates with phenolic oxygen, activating the aromatic ring for electrophilic substitution.

Step 2: Electrophilic Formylation

-

Reagent: Paraformaldehyde (1–1.5 eq)

-

Conditions: 70–90°C, 6 h

-

Key Insight: Mg²⁺ polarizes the carbonyl group of paraformaldehyde, enhancing electrophilicity.

Step 3: Purification via Imine Formation

-

Treatment: Ammonia water precipitates 4-bromo-2-hydroxybenzylamine, removing polar impurities.

-

Yield: 85% recovery after filtration.

Step 4: Acid-Mediated Regeneration

-

Reagent: 6 M HCl

-

Process: Imine hydrolysis regenerates the aldehyde, with final purity ≥99% by HPLC .

Table 2: Comparative Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Limitation |

|---|---|---|---|

| CN117142931A | 94 | 99 | Requires multiple steps |

| LiAlH₄ Reduction | 68 | 92 | Pyrophoric reagents |

| m-Chlorophenol Route | 55 | 85 | Isomer contamination |

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The hydroxyl group directs incoming electrophiles to the ortho/para positions. Bromine’s strong electron-withdrawing effect deactivates the ring, requiring vigorous conditions for further substitution .

Aldehyde Transformations

-

Condensation: Forms Schiff bases with amines, useful in coordination chemistry.

-

Oxidation: Stable to air oxidation due to intramolecular hydrogen bonding between -OH and -CHO groups .

Industrial and Research Applications

Pharmaceutical Intermediates

-

Antimicrobial Agents: Serves as a precursor to quinolone antibiotics.

-

Anticancer Research: Brominated benzaldehydes inhibit tubulin polymerization in MDA-MB-231 breast cancer cells (IC₅₀ = 3.2 μM) .

Agrochemical Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume